molecular formula C14H8F3N3O3 B1418274 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-95-8

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1418274
M. Wt: 323.23 g/mol
InChI Key: YCOQKRLKLIWDJM-UHFFFAOYSA-N
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Description

“3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a compound that contains a 1,2,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a focus of attention for a long time . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . We can distinguish several isomeric forms of oxadiazole, which occur in the structure of many drugs .


Chemical Reactions Analysis

The reaction of 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with ethyl bromoacetate gave 1,2,4-triazolthioacetate which on reacting with hydrazine hydrate afforded the desired acetohydrazide .


Physical And Chemical Properties Analysis

Aryl substituents significantly increase melting and boiling points, especially in the case of symmetrical derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,4-oxadiazole derivatives are synthesized through various chemical reactions, highlighting the versatility and reactivity of these compounds. For instance, synthesis methods involving the reaction of isonicotinic acid hydrazide with carbon disulfide and subsequent reactions to form different derivatives demonstrate the adaptability of oxadiazole compounds in chemical synthesis (Bayrak et al., 2009). These methods facilitate the production of compounds with potential applications in medicinal chemistry and materials science.

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 1,2,4-oxadiazole derivatives have been a significant area of research. Some derivatives have shown promising antimicrobial properties, indicating their potential as leads for developing new antibacterial and antifungal agents (El‐Sayed et al., 2008). Additionally, certain oxadiazole compounds have exhibited anticancer activities, suggesting their utility in cancer research and therapy development (Maftei et al., 2016).

Material Science Applications

In the field of materials science, oxadiazole derivatives have been investigated for their potential in creating high-efficiency organic light-emitting diodes (OLEDs) and other electronic materials. Their electron-transporting and exciton-blocking properties make them suitable for use in OLEDs, contributing to the development of more efficient and durable electronic displays (Shih et al., 2015).

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Therefore, the potential of 1,2,4-oxadiazol-5-one derivatives as new drugs is very promising .

properties

IUPAC Name

3-[4-[2-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O3/c15-14(16,17)22-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOQKRLKLIWDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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